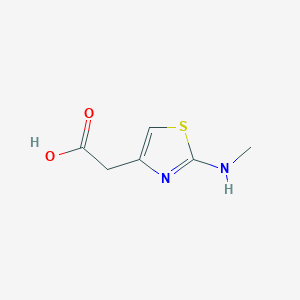
2,7-Diazabiphenylene
概要
説明
2,7-Diazabiphenylene is a configurational isomer of biphenylene, characterized by the presence of nitrogen atoms in its structure. This compound exhibits unique electronic properties due to its open structure, making it a subject of interest in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions
2,7-Diazabiphenylene can be synthesized from pyridine through a ring-opening reaction facilitated by β-cyclodextrin as an additive . Another method involves the thermal extrusion of nitrogen from 2,7,9,10-tetra-azaphenanthrene . The reaction conditions typically include high temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of β-cyclodextrin and thermal extrusion techniques can be adapted for larger-scale production, ensuring the compound’s availability for research and industrial purposes.
化学反応の分析
Types of Reactions
2,7-Diazabiphenylene undergoes various chemical reactions, including:
Ring-Opening Reactions: When exposed to photoelectron irradiation, this compound undergoes ring-opening reactions, producing a carbene and an alkene.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Photoelectron Irradiation: Used for ring-opening reactions.
Reducing Agents: Such as hydrazoic acid and sodium azide, used in reduction reactions.
Major Products Formed
Carbene and Alkene: Formed from ring-opening reactions.
Various Derivatives: Formed from reduction reactions, depending on the specific conditions and reagents used.
科学的研究の応用
2,7-Diazabiphenylene has several applications in scientific research:
作用機序
The mechanism of action of 2,7-diazabiphenylene involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 1,5-Diazabiphenylene
- 2,6-Diazabiphenylene
- 1,8-Diazabiphenylene
Uniqueness
2,7-Diazabiphenylene is unique due to its specific electronic transitions and higher magnetic susceptibility. Its ability to undergo ring-opening reactions and form carbenes and alkenes also distinguishes it from other similar compounds .
特性
IUPAC Name |
4,11-diazatricyclo[6.4.0.02,7]dodeca-1,3,5,7,9,11-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c1-3-11-5-9-7(1)8-2-4-12-6-10(8)9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEAJJVPPADKGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C3C=NC=CC3=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185721 | |
| Record name | Cyclobuta(1,2-c:4,3-c')dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31857-42-8 | |
| Record name | Cyclobuta[1,2-c:4,3-c′]dipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31857-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobuta(1,2-c:4,3-c')dipyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031857428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobuta(1,2-c:4,3-c')dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid](/img/structure/B3350859.png)
![2-Methylfuro[3,2-c]pyridine](/img/structure/B3350863.png)

![1H-[1,2,4]Triazino[6,5-b]indole-3-thiol](/img/structure/B3350880.png)



![Pyrrolo[1,2-a]quinoline](/img/structure/B3350903.png)




